- Method for synthesis of pine moth pheromone, China, , ,

Cas no 928-90-5 (Hex-5-yn-1-ol)

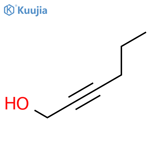

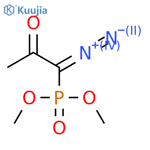

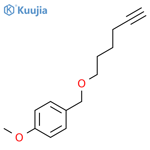

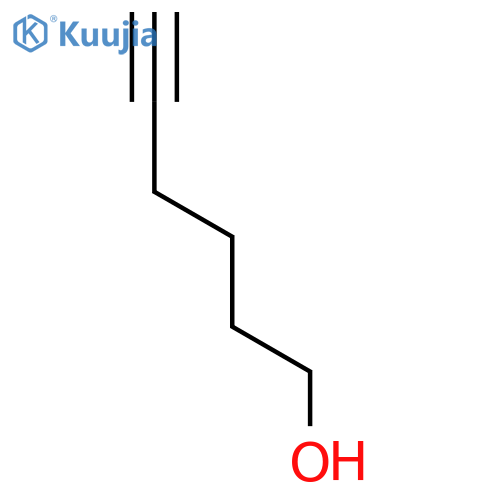

Hex-5-yn-1-ol structure

商品名:Hex-5-yn-1-ol

Hex-5-yn-1-ol 化学的及び物理的性質

名前と識別子

-

- Hex-5-yn-1-ol

- 5-Hexyn-1-ol

- 1-hexyn-6-ol

- 1-Hydroxy-5-hexyne

- 5-Hextyn-1-ol

- 5-Hexyn-1-ol 5GR

- 5-hexyn-l-ol

- 5-hexynyl alcohol

- 6-Hydroxy-1-hexyne

- 5-Hexynol

- hex-5-ynol

- AKOS009157861

- 5-Hexyne-1-ol

- EN300-99035

- DB-079429

- DTXSID70239148

- 5-Hexyn-1-ol, 96%

- H0687

- 1-Hexyn-6-ol; 1-Hydroxy-5-hexyne; 5-Hexynol; 5-Hexynyl Alcohol; 6-Hydroxy-1-hexyne

- BBL102175

- CS-W016659

- DTXCID90161639

- MFCD00002980

- F10490

- 10024-11-0

- 1-Hydroxy-5-hexyne;5-hexyn-1-0l;6-Hydroxy-1-hexyne

- 928-90-5

- STL555974

- NS00039501

- SY020332

- AI3-37259

- SB75046

-

- MDL: MFCD00002980

- インチ: 1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2

- InChIKey: GOQJMMHTSOQIEI-UHFFFAOYSA-N

- ほほえんだ: C#CCCCCO

計算された属性

- せいみつぶんしりょう: 98.073165g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 3

- どういたいしつりょう: 98.073165g/mol

- 単一同位体質量: 98.073165g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 7

- 複雑さ: 67.5

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.89 g/mL at 25 °C(lit.)

- ゆうかいてん: -34°C (estimate)

- ふってん: 75°C/15.8mmHg

- フラッシュポイント: 華氏温度:158°f

摂氏度:70°c - 屈折率: n20/D 1.450(lit.)

- すいようせい: Slightly miscible with water.

- PSA: 20.23000

- LogP: 0.78220

- ようかいせい: 未確定

Hex-5-yn-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 包装グループ:III

- ちょぞうじょうけん:0-10°C

- リスク用語:R36/37/38; R; R; R

- 包装等級:III

Hex-5-yn-1-ol 税関データ

- 税関コード:2905290000

- 税関データ:

中国税関コード:

2905290000概要:

290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Hex-5-yn-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D397598-100g |

5-Hexyn-1-ol |

928-90-5 | 97% | 100g |

$920 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0687-5ml |

Hex-5-yn-1-ol |

928-90-5 | 95.0%(GC) | 5ml |

¥640.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0687-5ML |

5-Hexyn-1-ol |

928-90-5 | >95.0%(GC) | 5ml |

¥640.00 | 2024-04-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24910-0.25g |

Hex-5-yn-1-ol |

928-90-5 | 97% | 0.25g |

¥62 | 2023-09-15 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H51510-1g |

Hex-5-yn-1-ol |

928-90-5 | 95% | 1g |

¥90.00 | 2022-05-27 | |

| Enamine | EN300-99035-1.0g |

hex-5-yn-1-ol |

928-90-5 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1198635-25g |

5-Hexyn-1-ol |

928-90-5 | 95% | 25g |

$110 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1198635-100g |

5-Hexyn-1-ol |

928-90-5 | 95% | 100g |

$380 | 2024-07-20 | |

| Key Organics Ltd | AS-75364-100MG |

hex-5-yn-1-ol |

928-90-5 | >95% | 100mg |

2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H19630-25g |

Hex-5-yn-1-ol |

928-90-5 | 25g |

¥3309.0 | 2021-09-09 |

Hex-5-yn-1-ol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Enantiospecific synthesis of 14S,15S leukotriene A4 methyl ester, Bioorganic & Medicinal Chemistry Letters, 1991, 1(4), 201-4

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Ammonia

リファレンス

- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives, 1990, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 15 h, rt

リファレンス

- Phase Separation As a Strategy Toward Controlling Dilution Effects in Macrocyclic Glaser-Hay Couplings, Journal of the American Chemical Society, 2011, 133(49), 19976-19981

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

リファレンス

- synthesis and biological activity of 20-hete antagonists and agonists, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, 23 °C

1.2 Reagents: Triethylamine ; neutralized

1.2 Reagents: Triethylamine ; neutralized

リファレンス

- Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions, Organic Letters, 2019, 21(24), 9934-9939

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: 1,3-Propanediamine , Lithium ; 1 h, 70 °C; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide ; 20 min, rt

1.3 10 min, rt; 3 h, rt

1.2 Reagents: Potassium tert-butoxide ; 20 min, rt

1.3 10 min, rt; 3 h, rt

リファレンス

- Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide, Chemical Communications (Cambridge, 2021, 57(58), 7136-7139

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt

リファレンス

- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Water

リファレンス

- Synthesis of some acetylenic alcohols, Izvestiya Akademii Nauk SSSR, 1964, (5), 931-2

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Ammonia

リファレンス

- Intramolecular Allylsilane-Addition to Chiral Alkylidine-1,3-dicarbonyl Compounds in the Synthesis of Enantiomerically Enriched trans-1,2-Disubstituted Cyclopentanes and Cyclohexanes, 1996, , ,

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Ethylenediamine ; 1.5 h, 80 °C; 80 °C → rt

1.2 Reagents: Potassium tert-butoxide ; 30 min, rt

1.3 rt; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Potassium tert-butoxide ; 30 min, rt

1.3 rt; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Aerobic oxidation and EATA-based highly enantioselective synthesis of lamenallenic acid, Organic Chemistry Frontiers, 2017, 4(6), 951-957

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Ammonia , Sodium amide Catalysts: Ferric nitrate

1.2 Reagents: Ammonium chloride

1.2 Reagents: Ammonium chloride

リファレンス

- Efficient synthesis of 8,11-dimethylene-bicyclo[5.3.1]undecan-2-one, Tetrahedron Letters, 2005, 46(38), 6449-6451

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium amide Solvents: Ammonia

リファレンス

- Synthesis and reactivity of ω-functionalized propargylic silanes. Preparation of 3-vinylideneoxolanes, -oxanes, -oxepanes, and -oxocanes, Tetrahedron, 1986, 42(7), 2017-24

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: S,S-Di-2-pyridinyl carbonodithioate ; 3 - 12 h, 65 °C

1.2 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

- Facile, green, and functional group-tolerant reductions of carboxylic acids...in, or with, water, Green Chemistry, 2023, 25(7), 2663-2671

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

リファレンス

- Synthesis and Activity of Boron-containing compounds for Selective Tumour Therapy using Neutron Irradiation, 2002, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Lithium , Ammonia Catalysts: Ferric nitrate ; 5 h, -25 °C

1.2 Reagents: Ammonium chloride Solvents: 2-Methyltetrahydrofuran , Water ; -25 °C → 35 °C

1.3 Reagents: Chloroacetic acid ; pH 9.5

1.2 Reagents: Ammonium chloride Solvents: 2-Methyltetrahydrofuran , Water ; -25 °C → 35 °C

1.3 Reagents: Chloroacetic acid ; pH 9.5

リファレンス

- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 50 min, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- A convenient approach for the deprotection and scavenging of the PMB group using POCl3, RSC Advances, 2013, 3(34), 14814-14828

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium amide ; 1 h, -40 °C; 3 h, -40 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Self-assembly and solid-state polymerization of butadiyne derivatives with amide and trialkoxyphenyl groups, Bulletin of the Chemical Society of Japan, 2017, 90(3), 298-305

Hex-5-yn-1-ol Raw materials

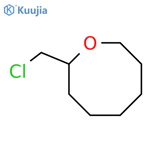

- Oxocane, 2-(chloromethyl)-

- 2-(Chloromethyl)tetrahydro-2H-pyran

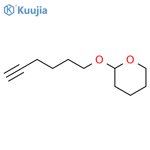

- 2-(5-Hexynyloxy)tetrahydro-2H-pyran

- 5-Hexynoic acid

- 2-Hexyn-1-ol

- 1-(hex-5-ynoxymethyl)-4-methoxybenzene

- tert-butyl-hex-5-ynoxy-dimethyl-silane

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

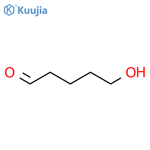

- 5-Hydroxypentanal

Hex-5-yn-1-ol Preparation Products

Hex-5-yn-1-ol 関連文献

-

Andivelu Ilangovan,Shanmugasundar Saravanakumar,Subramani Malayappasamy,Govindaswamy Manickam RSC Adv. 2013 3 14814

-

Mohamed A. B. Mostafa,Mark. W. Grafton,Claire Wilson,Andrew Sutherland Org. Biomol. Chem. 2016 14 3284

-

Ashwini K. Nakate,Sagar S. Thorat,Shailja Jain,Gamidi Rama Krishna,Kumar Vanka,Ravindar Kontham Org. Chem. Front. 2022 9 802

-

Alex C. Comely,Susan E. Gibson,Neil J. Hales,Craig Johnstone,Andrea Stevenazzi Org. Biomol. Chem. 2003 1 1959

-

Ganesan Vaidyanathan,Darryl McDougald,Jaeyeon Choi,Marek Pruszynski,Eftychia Koumarianou,Zhengyuan Zhou,Michael R. Zalutsky Org. Biomol. Chem. 2016 14 1261

-

Yilin Sun,Guangming Wu,Dinghai Cen,Yaofeng Chen,Limin Wang Dalton Trans. 2012 41 9682

-

Ashwini K. Nakate,Madhukar S. Pratapure,Ravindar Kontham Org. Biomol. Chem. 2018 16 3229

-

8. Nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 9. Formal synthesis of (?)-pinidine and total synthesis of (?)-histrionicotoxin, (+)-histrionicotoxin and (?)-histrionicotoxin 235AEdwin C. Davison,Martin E. Fox,Andrew B. Holmes,Stephen D. Roughley,Catherine J. Smith,Geoffrey M. Williams,John E. Davies,Paul R. Raithby,Joseph P. Adams,Ian T. Forbes,Neil J. Press,Mervyn J. Thompson J. Chem. Soc. Perkin Trans. 1 2002 1494

-

Alex C. Comely,Susan E. Gibson (née Thomas),Neil J. Hales Chem. Commun. 1999 2075

-

Oleg Khorev,Caroline D. B?sch,Markus Probst,Robert H?ner Chem. Sci. 2014 5 1506

推奨される供給者

Amadis Chemical Company Limited

(CAS:928-90-5)Hex-5-yn-1-ol

清らかである:99%/99%/99%

はかる:25g/100g/500g

価格 ($):191.0/588.0/1875.0